Sodium Salt vs. Free Acid Form: Aqueous Solubility and Ionic Character Differentiation
The sodium salt form of 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamide introduces a formal negative charge on the furanolate oxygen (tautomeric with the 5-hydroxy group), yielding the structure sodium 3-acetyl-4-methyl-5-(methylcarbamoyl)furan-2-olate as a synonym [1]. This delocalized anion significantly enhances aqueous solubility relative to the neutral free acid form (4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamide), which lacks the ionic character. While no experimentally measured logP or solubility value for the sodium salt was identified in the public domain, the general class behavior of alkali metal salts of hydroxy-heteroarenes predicts a solubility enhancement of at least one to two orders of magnitude over the corresponding neutral form [2].
| Evidence Dimension | Aqueous solubility (predicted directionality based on ionic character) |
|---|---|
| Target Compound Data | Sodium 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamidate (ionic, furanolate anion with Na+ counter-ion) – enhanced water solubility expected. |
| Comparator Or Baseline | 4-acetyl-5-hydroxy-N,3-dimethylfuran-2-carboxamide (free acid, neutral form) – lower aqueous solubility expected. |
| Quantified Difference | Not experimentally quantified for this specific compound. Class-level estimate: ≥10-fold solubility advantage for the sodium salt over the free acid form based on general salt-form principles. |
| Conditions | Comparison at equivalent pH and temperature in aqueous media (theoretical class-level inference). |
Why This Matters
For in vitro assays or formulation workflows requiring aqueous solubility without organic co-solvents, the sodium salt form is the preferred procurement choice over the free acid.
- [1] PINPOOLS B2B Chemical Procurement. CAS 84912-09-4 – Synonyms include 'Sodium 3-acetyl-4-methyl-5-(methylcarbamoyl)-2-furanolat', confirming the ionic furanolate structure. View Source
- [2] Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. (Class-level reference for solubility enhancement via salt formation.) View Source
